molecular formula C6H8N4O2 B12828589 Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate

Cat. No.: B12828589
M. Wt: 168.15 g/mol
InChI Key: WKUUCZLKFAOGTK-UHFFFAOYSA-N
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Description

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate typically involves the reaction of pyrimidine derivatives with hydrazinecarboxylate esters. One common method involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, under neutral conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various hydrazine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds.

Scientific Research Applications

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

methyl N-amino-N-pyrimidin-2-ylcarbamate

InChI

InChI=1S/C6H8N4O2/c1-12-6(11)10(7)5-8-3-2-4-9-5/h2-4H,7H2,1H3

InChI Key

WKUUCZLKFAOGTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=NC=CC=N1)N

Origin of Product

United States

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